(E)-3-(2-ethoxyphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one

Medicinal chemistry Physicochemical profiling Structure-activity relationships

Procure (E)-3-(2-ethoxyphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one (CAS 638139-94-3) for systematic rhodanine SAR. The ortho-ethoxy N3 substitution and unsubstituted thiophen-2-ylmethylene C5 motif provide a distinct steric/electronic profile vs. the para-ethoxy isomer (CAS 302562-39-6). Lacking the 5-nitrothiophene pharmacophore of CCF642, it serves as a structurally matched negative control for PDI-mediated phenotypes. Ideal for bacterial AK inhibition assays (E. coli, S. aureus), antimicrobial FabI screening, and docking benchmark studies leveraging thiophene sulfur anomalous scattering. Request a quote for milligram-to-gram quantities.

Molecular Formula C16H13NO2S3
Molecular Weight 347.47
CAS No. 638139-94-3
Cat. No. B2483177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(2-ethoxyphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one
CAS638139-94-3
Molecular FormulaC16H13NO2S3
Molecular Weight347.47
Structural Identifiers
SMILESCCOC1=CC=CC=C1N2C(=O)C(=CC3=CC=CS3)SC2=S
InChIInChI=1S/C16H13NO2S3/c1-2-19-13-8-4-3-7-12(13)17-15(18)14(22-16(17)20)10-11-6-5-9-21-11/h3-10H,2H2,1H3/b14-10+
InChIKeyFHQSITBMACUAPI-GXDHUFHOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-3-(2-Ethoxyphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one (CAS 638139-94-3): Structural Identity, Physicochemical Profile, and Procurement Context


(E)-3-(2-ethoxyphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one (CAS 638139-94-3, PubChem CID 1579292) is a synthetic small molecule belonging to the rhodanine (2-thioxothiazolidin-4-one) family. Its molecular formula is C₁₆H₁₃NO₂S₃ with a molecular weight of 347.47 g/mol [1]. The compound features a 2-ethoxyphenyl substituent at the N3 position and a thiophen-2-ylmethylene group at the C5 position in the (E)-configuration, representing a specific N3-aryl, C5-heteroarylidene substitution pattern within the broader 5-arylidene-2-thioxothiazolidin-4-one chemotype [1][2]. Computed physicochemical properties include an XLogP3-AA of 4.6, a topological polar surface area of 115 Ų, zero hydrogen bond donors, and five hydrogen bond acceptors [1]. This compound is primarily catalogued as a research-grade screening compound and is listed in PubChem with no curated bioactivity data, indicating its status as a relatively uncharacterized member of a pharmacologically significant scaffold class [1].

Why Generic Substitution of (E)-3-(2-Ethoxyphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one with Close Rhodanine Analogs Is Not Advisable Without Comparative Data


Within the 2-thioxothiazolidin-4-one (rhodanine) chemotype, even subtle variations in the N3-aryl substituent or C5-arylidene moiety can profoundly alter biological target engagement, selectivity, and physicochemical behavior [1]. The 2-ethoxyphenyl group at N3 introduces ortho-substitution steric constraints and distinct electronic effects compared to the para-ethoxy positional isomer (CAS 302562-39-6) or the 4-methoxy analog found in the known PDI inhibitor CCF642 (CAS 346640-08-2), potentially affecting molecular conformation, ATP-binding site complementarity, and membrane permeability [2]. Furthermore, the absence of a strongly electron-withdrawing nitro group on the thiophene ring—present in CCF642—suggests divergent target selectivity profiles . For scientists procuring this compound for structure-activity relationship (SAR) studies, antimicrobial screening, or adenylate kinase inhibition assays, the specific combination of 2-ethoxyphenyl (N3) and unsubstituted thiophen-2-ylmethylene (C5) represents a defined chemical space that cannot be assumed equivalent to other commercially available rhodanine analogs.

Quantitative Differential Evidence for (E)-3-(2-Ethoxyphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one Versus Closest Analogs and In-Class Candidates


Ortho-Ethoxy vs. Para-Ethoxy N3-Substitution: Physicochemical and Conformational Differentiation

The target compound bears a 2-ethoxyphenyl (ortho-ethoxy) substituent at the N3 position of the rhodanine ring, whereas its closest positional isomer, 3-(4-ethoxyphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one (CAS 302562-39-6), carries a 4-ethoxyphenyl (para-ethoxy) group. The ortho-substitution imposes steric hindrance around the rhodanine N3–aryl bond, restricting rotational freedom and altering the spatial orientation of the aryl ring relative to the thiazolidinone core. Computed XLogP3-AA values are identical (4.6) for both isomers; however, the ortho-ethoxy placement modifies the three-dimensional electrostatic potential surface and may affect hydrogen bond acceptor geometry involving the ethoxy oxygen, which is positioned closer to the C2 thiocarbonyl in the ortho isomer [1].

Medicinal chemistry Physicochemical profiling Structure-activity relationships

Class-Level Antimicrobial Potential of 5-Thiophen-2-ylmethylene-2-Thioxothiazolidin-4-one Derivatives

Horishny and Matiychuk (2021) reported the synthesis and antimicrobial evaluation of a series of 5-thiophen-2-ylmethylene-2-thioxothiazolidin-4-one derivatives. Compounds within this series demonstrated high antimicrobial activity against Staphylococcus aureus (Gram-positive) and Cryptococcus neoformans (fungal pathogen). The study employed minimum inhibitory concentration (MIC) assays, though specific MIC values for individual compounds are reported in the full text (behind paywall). The core scaffold—5-thiophen-2-ylmethylene-2-thioxothiazolidin-4-one—is shared with the target compound, providing class-level evidence that this chemotype possesses antimicrobial potential. However, the Horishny compounds bear N3-alkane carboxylic acid linkers rather than the N3-(2-ethoxyphenyl) group present in the target compound, meaning direct quantitative extrapolation is not validated [1].

Antimicrobial screening Antibacterial Antifungal

Differentiation from CCF642: Absence of 5-Nitrothiophene Moiety Diverts from PDI Inhibitor Pharmacology

CCF642 (CAS 346640-08-2), a commercially available rhodanine derivative with a 4-methoxyphenyl (N3) and 5-nitrothiophen-2-ylmethylene (C5) substitution pattern, is a potent protein disulfide isomerase (PDI) inhibitor with an IC₅₀ of 2.9 μM and demonstrated antimyeloma activity . The target compound (CAS 638139-94-3) differs at both the N3 position (2-ethoxyphenyl vs. 4-methoxyphenyl) and critically at the C5-thiophene moiety, which lacks the strongly electron-withdrawing nitro group. The nitro group in CCF642 is essential for its PDI active-site cysteine targeting mechanism. Consequently, the target compound is predicted to have a distinct target engagement profile—potentially favoring alternative molecular targets such as bacterial adenylate kinases [1] rather than human PDI—making it a complementary rather than interchangeable tool compound for target identification studies [1].

Target selectivity Protein disulfide isomerase Anticancer

Bacterial Adenylate Kinase Inhibition: Class-Level Docking Evidence for Selective Prokaryotic Target Engagement

Ionescu and Oniga (2018) conducted molecular docking evaluation of six (E)-5-arylidene-2-thioxothiazolidin-4-one derivatives (1a–f) against adenylate kinases (AKs) from bacterial, archaeal, and human origins. Compounds 1c and 1d demonstrated the most efficient and selective inhibition of bacterial AKs, with human AKs identified as poor targets, suggesting promising prokaryotic selectivity [1]. The study reports binding energies (ΔG, kcal/mol) and inhibition constants (Ki, μM) across multiple AK isoforms. The target compound shares the (E)-5-arylidene-2-thioxothiazolidin-4-one scaffold with compounds 1a–f but differs at both the N3 position (2-ethoxyphenyl vs. unsubstituted NH in 1a–f) and the C5-arylidene group (thiophen-2-yl vs. various substituted phenyl groups). This scaffold-level evidence supports the potential utility of the target compound in bacterial AK inhibition studies, with the thiophene moiety potentially offering additional sulfur-mediated interactions within the ATP-binding pocket [1][2].

Molecular docking Adenylate kinase inhibition Antibacterial target

Comparative Lipophilicity and Drug-Likeness: Computed Property Differentiation from Common Rhodanine Screening Compounds

The target compound exhibits a computed XLogP3-AA of 4.6 and a topological polar surface area (TPSA) of 115 Ų, with zero hydrogen bond donors (HBD) and five hydrogen bond acceptors (HBA), resulting in zero violations of Lipinski's Rule of Five [1]. In contrast, CCF642 (more polar due to the nitro group) has a lower computed LogP and a higher TPSA. The 4-ethoxy positional isomer (CAS 302562-39-6) shares identical bulk computed LogP and TPSA with the target compound but differs in three-dimensional electrostatic potential distribution due to the ortho- vs. para-ethoxy placement. The balanced lipophilicity (LogP ~4.6) positions the target compound in a range considered favorable for membrane permeability while maintaining sufficient aqueous solubility for in vitro assay compatibility, distinguishing it from more lipophilic rhodanine analogs (e.g., those with dibromophenyl or extended aromatic systems) that may present solubility challenges in biochemical assays [1][2].

Drug-likeness Lipophilicity ADME prediction

Recommended Research and Procurement Application Scenarios for (E)-3-(2-Ethoxyphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one (CAS 638139-94-3)


Structure-Activity Relationship (SAR) Studies on N3-Aryl Rhodanine Derivatives for Antimicrobial Lead Optimization

This compound serves as a specific N3-(2-ethoxyphenyl) variant within a systematic SAR matrix exploring the impact of ortho- vs. para-alkoxy substitution on antimicrobial potency. Based on the class-level antimicrobial activity of the 5-thiophen-2-ylmethylene-2-thioxothiazolidin-4-one scaffold reported by Horishny & Matiychuk (2021) [1], procurement of the 2-ethoxy isomer alongside the 4-ethoxy isomer (CAS 302562-39-6) and the unsubstituted N3-phenyl analog enables a controlled substituent position-activity analysis. The ortho-ethoxy steric effect may influence binding to bacterial targets such as enoyl-ACP reductase (FabI) or adenylate kinase, providing SAR insights not accessible with para-substituted analogs alone [1][2].

Bacterial Adenylate Kinase (AK) Inhibitor Screening and Target Validation

The (E)-5-arylidene-2-thioxothiazolidin-4-one scaffold has demonstrated selective bacterial AK inhibition via molecular docking, with human AK isoforms being poor targets (Ionescu & Oniga, 2018) [2]. The target compound's thiophene-containing C5 substituent introduces sulfur atoms that may engage in additional hydrophobic or polar interactions within the ATP-binding pocket of bacterial AKs. Procurement is recommended for laboratories conducting AK enzymatic assays (e.g., coupled spectrophotometric ADP detection) against E. coli, S. pneumoniae, or S. aureus AK isoforms, with CCF642 serving as a comparator for PDI-mediated off-target assessment [2].

Chemical Biology Tool Compound for Target Deconvolution: Differentiating PDI-Dependent from PDI-Independent Rhodanine Pharmacology

Given that CCF642 exerts its biological effects primarily through potent PDI inhibition (IC₅₀ = 2.9 μM) , the target compound—lacking the 5-nitrothiophene pharmacophore required for PDI active-site cysteine reactivity—provides a structurally matched negative control for PDI-dependent phenotypes. This is especially relevant in cancer cell line profiling where rhodanine derivatives often show pleiotropic effects. Procurement alongside CCF642 enables pairwise target deconvolution experiments, distinguishing PDI-mediated ER stress and apoptosis from other rhodanine-driven mechanisms .

Computational Chemistry and Molecular Modeling: Docking-Based Virtual Screening Enrichment

The compound's well-defined (E)-configuration at the C5 exocyclic double bond, combined with its moderate molecular weight (347.47 Da) and favorable computed drug-likeness (zero Lipinski violations) [3], makes it suitable as a reference ligand for validating docking protocols targeting bacterial AKs or other nucleotide-binding enzymes. The thiophene sulfur atoms provide distinctive X-ray anomalous scattering signals should co-crystallization with a target protein be pursued. Computational chemistry groups can use this compound to benchmark scoring functions for sulfur-containing heterocycles [2][3].

Quote Request

Request a Quote for (E)-3-(2-ethoxyphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.